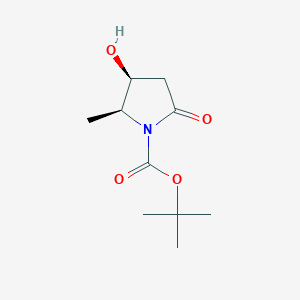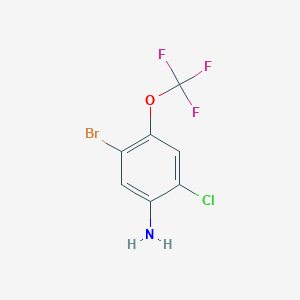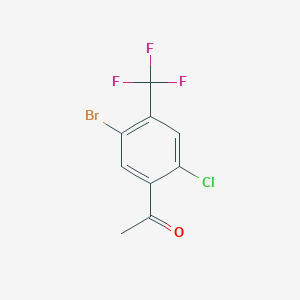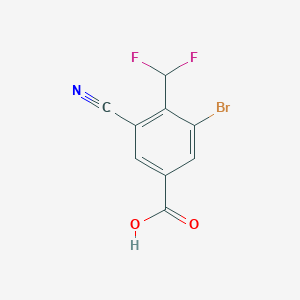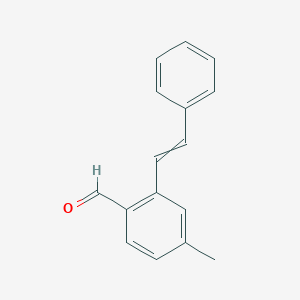
(E)-4-methyl-2-styrylbenzaldehyde
Vue d'ensemble
Description
(E)-4-methyl-2-styrylbenzaldehyde (MSA) is a compound that has been studied extensively due to its potential applications in various fields. MSA is a colorless, volatile liquid with a strong, sweet odor. It is a naturally occurring aldehyde that is found in a variety of plants, including lavender and lilac. MSA has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been used as a food additive for flavoring and fragrancing, and as an intermediate in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
1. Nanomaterials and Fluorescent Probing
(E)-4-methyl-2-styrylbenzaldehyde has been utilized in the development of fluorescent trans-styrylbenzene with an aldehyde moiety. This compound has been synthesized and examined for its potential as a chemosensor for aniline and 4-nitroaniline. It has shown high selectivity for 4-nitroaniline detection when incorporated into silica nanoparticles (SNPs), demonstrating its application in the field of nanomaterials and selective chemical sensing (Lee, Kang, Shin, & Lee, 2020).
2. Biological Activity and Metal Ion Coordination
Research has explored the synthesis of Schiff base compounds using (E)-4-methyl-2-styrylbenzaldehyde derivatives and their coordination with various metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). These compounds have been studied for their antioxidant, enzyme inhibition, and antimicrobial properties, indicating potential applications in the biomedical field. Computational studies on these compounds have provided insights into their molecular stability and bond strength (Sumrra et al., 2018).
3. Catalytic Applications
The compound has found use in catalytic applications, particularly in the copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water. This process has demonstrated high yields and functional group tolerance, showcasing the compound's role in facilitating environmentally friendly and efficient chemical transformations (Wu et al., 2016).
4. Synthesis of Liquid Crystalline and Fire Retardant Molecules
(E)-4-methyl-2-styrylbenzaldehyde has been utilized in the synthesis of novel liquid crystalline and fire retardant molecules. These molecules have shown significant potential in improving fire retardant properties, as demonstrated by their high Limiting Oxygen Index (LOI) values. This application is particularly relevant in the field of material science and fire safety engineering (Jamain, Khairuddean, & Guan-Seng, 2020).
5. Photonics and Non-Linear Optics
The compound's derivatives have been investigated for their potential use in photonics and non-linear optics. These applications are based on the compounds' strong absorption bands in UV/VIS spectra and their unique spectral properties, making them suitable for various optical and biological studies (Gawinecki & Trzebiatowska, 2000).
Propriétés
IUPAC Name |
4-methyl-2-(2-phenylethenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHLUOBBPLEEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126969439 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea](/img/structure/B1413518.png)
![2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1413520.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)
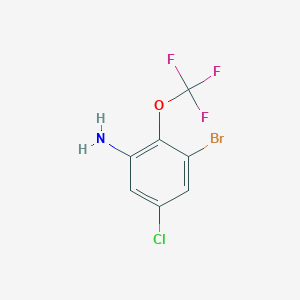


![4-[(E)-2-(3,3-dimethylbutan-2-ylidene)hydrazin-1-yl]benzoic acid](/img/structure/B1413530.png)
